

UFP-101: A Deep Dive into its NOP Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological profile of **UFP-101**, a potent and highly selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The document focuses on its remarkable selectivity for the NOP receptor over the classical opioid receptors—mu (MOP), delta (DOP), and kappa (KOP). Included are detailed quantitative data, experimental methodologies, and visual representations of signaling pathways and experimental workflows to support advanced research and development.

Executive Summary

UFP-101, chemically identified as [Nphe¹,Arg¹⁴,Lys¹⁵]Nociceptin-NH₂, is a synthetic peptide analog of N/OFQ. It has been extensively characterized as a competitive "silent" antagonist at the NOP receptor. Its high affinity for the NOP receptor, coupled with an exceptionally low affinity for MOP, DOP, and KOP receptors, establishes **UFP-101** as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ-NOP system. This high selectivity minimizes off-target effects, making it an invaluable asset in the development of novel therapeutics targeting this system.

Quantitative Analysis: Receptor Binding Affinity and Functional Antagonism



The selectivity of **UFP-101** is quantitatively demonstrated through its binding affinities (pKi) and functional antagonist potencies (pA₂) at the NOP receptor versus the classical opioid receptors. The data consistently show a pKi for the NOP receptor in the nanomolar range, while its affinity for MOP, DOP, and KOP receptors is significantly lower, resulting in a selectivity ratio exceeding 3000-fold.[1]

Receptor	Parameter	Value	Experimental System	Reference
NOP	pKi	10.24	CHO cells expressing human NOP receptor	[1]
pKi	10.14 ± 0.09	CHO cells expressing human NOP receptor (CHO- hNOP)	[2]	
pA ₂	8.4 - 9.0	CHO cells expressing human NOP receptor (CHO-hNOP)	[2]	_
Mu (MOP)	Selectivity Ratio (vs. NOP)	>3000-fold	Not Specified	[1]
Delta (DOP)	Selectivity Ratio (vs. NOP)	>3000-fold	Not Specified	[1]
Карра (КОР)	Selectivity Ratio (vs. NOP)	>3000-fold	Not Specified	[1]

Note: While the >3000-fold selectivity is widely reported, specific Ki values for **UFP-101** at MOP, DOP, and KOP receptors are not consistently available in the reviewed literature, precluding a direct numerical comparison in this table.



Key Experimental Protocols

The characterization of **UFP-101**'s receptor selectivity relies on robust in vitro pharmacological assays. The following sections detail the methodologies for two fundamental experimental approaches.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (**UFP-101**) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the pKi of **UFP-101** at the NOP receptor.

Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
- Radioligand: [3H]Nociceptin or [3H]UFP-101.[2][3]
- Test Compound: UFP-101.
- Non-specific Binding Control: A high concentration of unlabeled Nociceptin.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂.
- Filtration System: Glass fiber filters and a cell harvester.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Membrane Preparation: CHO-hNOP cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Assay Setup: The assay is typically performed in a 96-well plate format.
 - Total Binding: Wells contain cell membranes, radioligand, and assay buffer.



- Non-specific Binding: Wells contain cell membranes, radioligand, and a saturating concentration of unlabeled Nociceptin.
- Competition Binding: Wells contain cell membranes, radioligand, and varying concentrations of UFP-101.
- Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The IC₅₀ value (the concentration of **UFP-101** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
 - The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀
 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
 - The pKi is the negative logarithm of the Ki.

[35S]GTPyS Functional Assay

This functional assay measures the activation of G proteins coupled to the receptor. For an antagonist like **UFP-101**, this assay is used to determine its ability to block agonist-stimulated G protein activation, thus providing its functional potency (pA₂).

Objective: To determine the pA_2 of **UFP-101** at the NOP receptor.



Materials:

- Cell Membranes: CHO-hNOP cell membranes.
- Radioligand: [35S]GTPyS (a non-hydrolyzable GTP analog).
- Agonist: Nociceptin (N/OFQ).
- Antagonist: UFP-101.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂, NaCl, and GDP.
- Filtration System and Scintillation Counter.

Procedure:

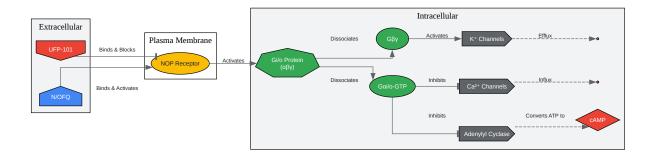
- Membrane Preparation: As described for the radioligand binding assay.
- Assay Setup:
 - Membranes are pre-incubated with varying concentrations of UFP-101.
 - A range of concentrations of the agonist (N/OFQ) is then added to the wells.
 - The reaction is initiated by the addition of [35]GTPyS.
- Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
- Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
- Quantification: The amount of [35S]GTPyS bound to the G proteins on the filters is measured by scintillation counting.
- Data Analysis (Schild Analysis):
 - Concentration-response curves for the agonist (N/OFQ) are generated in the absence and presence of different concentrations of the antagonist (UFP-101).



- The dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence) is calculated for each antagonist concentration.
- A Schild plot is constructed by plotting the log (dose ratio 1) against the log of the antagonist concentration.
- The pA₂ value is the x-intercept of the Schild regression line. A slope of approximately 1 indicates competitive antagonism. UFP-101 has been shown to have a Schild slope of approximately 1.[2]

Visualizations: Signaling Pathways and Experimental Workflows

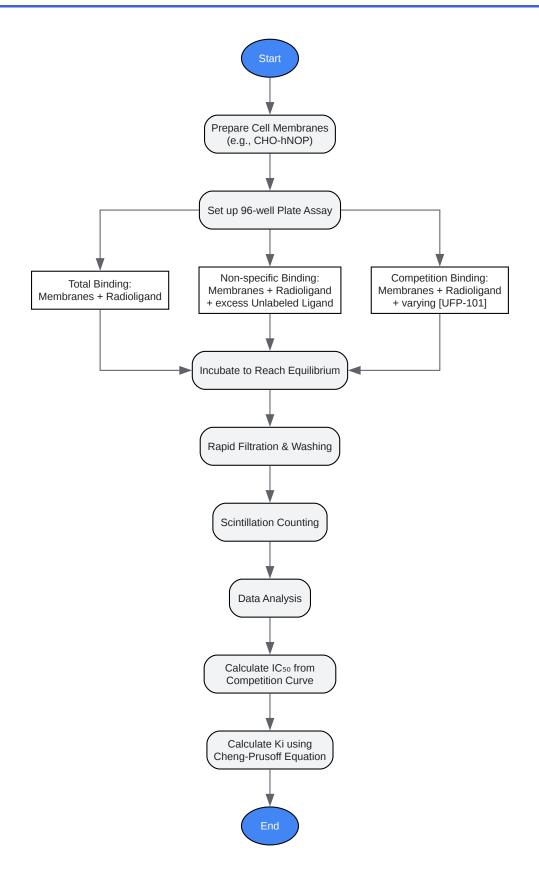
To further clarify the concepts discussed, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow.



Click to download full resolution via product page

Caption: NOP Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: Competitive Radioligand Binding Assay Workflow.



Conclusion

UFP-101 stands out as a highly potent and selective antagonist of the NOP receptor. Its pharmacological profile, characterized by a high affinity for the NOP receptor and negligible interaction with classical opioid receptors, makes it an indispensable tool for research in the field of opioid pharmacology and neuroscience. The detailed methodologies and data presented in this guide are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of the N/OFQ-NOP system and accelerating the development of novel therapeutics with improved safety and efficacy profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UFP-101: A Deep Dive into its NOP Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576599#ufp-101-selectivity-for-nop-vs-opioid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com